molecular formula C8H12Br2 B080543 1,4-Dibromobicyclo[2.2.2]octane CAS No. 10364-04-2

1,4-Dibromobicyclo[2.2.2]octane

Cat. No. B080543
CAS RN: 10364-04-2
M. Wt: 267.99 g/mol
InChI Key: WXKVRFWRGLDBMD-UHFFFAOYSA-N
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Description

1,4-Dibromobicyclo[2.2.2]octane is a chemical compound . It is similar to 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a colorless solid and a highly nucleophilic tertiary amine base .


Synthesis Analysis

DABCO has been used as a starting material for the synthesis of piperazine derivatives . It has also been used as a catalyst and reagent in polymerization and organic synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromobicyclo[2.2.2]octane is represented by the SMILES notation C1CC2(CCC1(CC2)Br)Br .


Chemical Reactions Analysis

DABCO has been used as a catalyst for numerous organic transformations . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules .


Physical And Chemical Properties Analysis

1,4-Dibromobicyclo[2.2.2]octane is a solid compound .

Scientific Research Applications

  • Photoelectron Spectroscopy : The synthesis and photoelectron spectra of 1,4-dibromobicyclo[2.2.2]octane and related compounds have been studied. These studies are crucial for understanding the electronic structures of these compounds (Honegger et al., 1987).

  • Smectic Tetragonal Mesophase : Research on 1,4-dialkyl-1,4-diazoniabicyclo[2.2.2]octane dibromides identified a smectic tetragonal mesophase. These studies contribute to the understanding of liquid crystal materials (Ohta et al., 2000).

  • Crystal Structure Analysis : The crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate, a related compound, has been analyzed, contributing to the understanding of structural chemistry (Maderlehner & Pfitzner, 2012).

  • Phase Transition Studies : The phase transition of 1,4-dialkyl-1,4-diazoniabicyclo[2.2.2]octane dibromides was studied, providing insights into the behavior of these compounds under different temperature conditions (Imamura et al., 1986).

  • Iodination of Aryl Amines : The compound has been used in regioselective iodination reactions, demonstrating its potential in organic synthesis (Alikarami et al., 2015).

  • Mechanistic Definition in Organic Reactions : Studies have been conducted to understand the mechanism of reactions involving 1,4-dihalobicyclo[2.2.2]octanes, offering insights into organic chemistry reactions (Adcock et al., 1985).

  • Encapsulation Studies : Research on the encapsulation of diquats by resorcinarenes using 1,4-diazoniabicyclo[2.2.2]octane derivatives revealed novel hydrogen-bonded molecular capsules, contributing to supramolecular chemistry (Mansikkamäki et al., 2002).

  • Catalysis in Organic Synthesis : 1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound, has been used as a catalyst in various organic reactions, highlighting its versatility in chemical synthesis (Bita, 2010).

Safety And Hazards

The safety data sheet for DABCO indicates that it is a flammable solid and may be harmful if swallowed. It can cause skin irritation and serious eye damage .

Future Directions

There is ongoing research into the use of DABCO and related compounds in organic synthesis . The electroreductive dehalogenation of dihalides under formation of small ring compounds is also being investigated .

properties

IUPAC Name

1,4-dibromobicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKVRFWRGLDBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300128
Record name 1,4-Dibromobicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromobicyclo[2.2.2]octane

CAS RN

10364-04-2
Record name 1,4-Dibromobicyclo[2.2.2]octane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dibromobicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromobicyclo[2.2.2]octane
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Citations

For This Compound
34
Citations
KB Wiberg, WE Pratt, WF Bailey - Journal of the American …, 1977 - ACS Publications
The reactions of 1, 4-diiodobicyclo [2.2. 2] octane and 1, 5-diiodobicyclo [3.2. 1¡ octane with rm-butyllithium provide convenient synthetic routes to the [2.2. 2]-and [3.2. 1 [propellanes. …
Number of citations: 47 pubs.acs.org
KB Wiberg, GA Epling, M Jason - Journal of the American …, 1974 - ACS Publications
(3) The deamination step is catalyzed by basic sub-stances, such as sulfite, bisulfite, andacetate anions. This is most clearly demonstrated in studies with the model compound, 1-methyl-…
Number of citations: 37 pubs.acs.org
E Honegger, E Heilbronner, N Heß… - Chemische …, 1987 - Wiley Online Library
The synthesis of 1‐ethynylbicyclo[2.2.2]octane (1), of 1,4‐diethynylbicyclo[2.2.2]octane (2), of 1,4‐dichloro‐ (3) and of 1,4‐dibromobicyclo[2.2.2]octane (4) is reported. The He(Iα) …
KB Wiberg, GJ Burgmaier - Journal of the American Chemical …, 1972 - ACS Publications
Thesynthesis of tricyclo [3.2. 1.01, 5] octane, the first hydrocarbon to possess carbons with “inverted” tetrahedral geometry, is described. It is unusual in its high reactivity toward oxygen …
Number of citations: 69 pubs.acs.org
GJ Burgmaier - 1970 - search.proquest.com
Tricyclo [3.2. 1.0***] octane is quite stable therma11y, its half-life at 195 in excess of 20 hours, forming only high molecular weight products. The corresponding epoxide, 8-oxatricyclo […
Number of citations: 0 search.proquest.com
KB Wiberg, WE Pratt, MG Matturro - The Journal of Organic …, 1982 - ACS Publications
The reactions of normally unreactive bicyclic iodides such as 1-and 7-iodonorbornane with bromine has been found to occur readily with the formation of the corresponding bromide. …
Number of citations: 33 pubs.acs.org
R Jakubowski, A Januszko… - … A European Journal, 2023 - Wiley Online Library
Four series of isostructural derivatives of 3‐ring liquid crystalline derivatives containing p‐carboranes (12‐vertex A, and 10‐vertex B), bicyclo[2.2.2]octane (C), or benzene (D) as the …
WF Carroll Jr, DG Peters - Journal of the American Chemical …, 1980 - ACS Publications
Low-temperature (—34 C) electrolytic reduction of 1, 4-dibromonorbornane at mercury cathodes in dimethylform-amide containing tetraalkylammonium perchlorates yields norbornane, …
Number of citations: 34 pubs.acs.org
J Voss, W Baum, G Adiwidjaja… - … für Naturforschung B, 2010 - degruyter.com
Several 1,4-dichlorobicyclo[2.2.2]octanecarboxamides were prepared, which were expected to be suitable precursors for the electrochemical synthesis of [2.2.2]propellanes. Their …
Number of citations: 1 www.degruyter.com
JJ Dannenberg, TM Prociv, C Hutt - Journal of the American …, 1974 - ACS Publications
(11) GE Maciel and HC Dorn, J. Amer. Chem. Soc., 93, 1268 (1971). nmr spectra). The yield increased with increasing length of irradiation, indicating that the species bromi-nated must …
Number of citations: 28 pubs.acs.org

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